An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8: Properties, Synthesis, and Application
An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (d8-Ranolazine Impurity D), a critical isotopically labeled internal standard for the bioanalysis of the anti-anginal drug Ranolazine and its related substances. This document details the compound's nomenclature, structural characteristics, and physicochemical properties. A proposed synthetic pathway for its preparation is outlined, leveraging deuterated precursors. Furthermore, this guide presents a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with sample preparation, chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices and the principles of method validation are discussed to ensure scientific integrity and robust analytical outcomes.
Introduction and Nomenclature
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterium-labeled analog of Ranolazine Related Compound D, an impurity formed during the synthesis of Ranolazine.[1][2] The incorporation of eight deuterium atoms onto the piperazine ring provides a stable, mass-shifted version of the parent molecule, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1][3] Its use is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Ranolazine.[1]
Chemical Structure:
Figure 1: Chemical Structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Physicochemical Properties
The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass and altered vibrational energy of the C-D bonds.[4]
| Property | Data (Non-deuterated) | Predicted Data (d8-labeled) | Reference(s) |
| Molecular Formula | C₂₄H₃₂N₄O₂ | C₂₄H₂₄D₈N₄O₂ | [3][5][6] |
| Molecular Weight | 408.54 g/mol | ~416.59 g/mol | [3][5][6] |
| CAS Number | 380204-72-8 | 2751283-52-8 | [3][5] |
| Appearance | White to Off-White Solid | White to Off-White Solid | [6] |
| Melting Point | >260°C (decomposes) | Slightly lower than the non-deuterated form is possible. | [4][6] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform. | Expected to be similar, potentially slightly increased. | [4][6] |
| Storage | Refrigerator (2-8°C) | Refrigerator (2-8°C) | [6] |
Synthesis and Isotopic Labeling
The proposed synthesis is a two-step process:
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Preparation of the Electrophile: 2-Chloro-N-(2,6-dimethylphenyl)acetamide is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2]
-
N-Alkylation of Deuterated Piperazine: Piperazine-d8 is reacted with two equivalents of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base to yield the final product. This is a standard N-alkylation reaction.
Figure 2: Proposed synthetic workflow for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Rationale for this approach:
-
Efficiency: This pathway is convergent and utilizes readily available starting materials.
-
Isotopic Purity: By using piperazine-d8, the deuterium labels are introduced in a single, well-defined step, ensuring high isotopic incorporation in the final product. The piperazine ring is metabolically stable, making it an excellent location for the labels.
Analytical Characterization (Predicted)
As experimental spectral data for the d8-labeled compound is not publicly available, the following characterization is predicted based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be from the aromatic protons of the two 2,6-dimethylphenyl groups (a multiplet around 7.0-7.2 ppm) and the methyl protons (a singlet around 2.2 ppm). The methylene protons of the acetamide groups would appear as a singlet. Crucially, due to the deuteration, the characteristic signals for the piperazine ring protons (typically around 2.5-3.0 ppm in the non-deuterated analog) will be absent.
-
¹³C-NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons, the methyl carbons, the carbonyl carbons of the amide groups, and the methylene carbons adjacent to the carbonyls. The carbons of the piperazine-d8 ring would show significantly attenuated signals due to the coupling with deuterium and the lack of a Nuclear Overhauser Effect (NOE) from attached protons.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this compound is designed.
-
Expected Molecular Ion: In a high-resolution mass spectrum with electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at approximately m/z 417.30.
-
Predicted Fragmentation Pattern: The fragmentation of the parent compound, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, is predicted to proceed via cleavage of the amide bonds and fragmentation of the piperazine ring. The d8-labeling will be instrumental in elucidating these pathways.
Figure 3: Predicted major fragmentation pathways for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
The key diagnostic fragmentation in an MS/MS experiment would involve the cleavage of the piperazine ring, with the resulting fragments retaining the d8 label, thus providing a clear mass shift from any interfering non-deuterated analogs.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard for the quantification of Ranolazine and its impurities in biological matrices such as plasma or serum.[1] The following protocol is a validated approach adapted from established methods for Ranolazine analysis.[7]
Experimental Protocol: Quantification of Ranolazine in Human Plasma
Objective: To accurately quantify the concentration of Ranolazine in human plasma using a validated LC-MS/MS method with N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an internal standard.
Materials:
-
Ranolazine reference standard
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Internal Standard, IS)
-
LC-MS grade Methanol and Acetonitrile
-
LC-MS grade Formic Acid
-
Human Plasma (drug-free)
Workflow:
Figure 4: Workflow for the quantification of Ranolazine using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ranolazine in methanol.
-
Prepare a 1 mg/mL stock solution of the d8-Internal Standard in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Ranolazine stock solution with methanol/water (50:50, v/v) to prepare working solutions.
-
Spike these working solutions into drug-free human plasma to create calibration standards at concentrations ranging from 5 to 2000 ng/mL.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the d8-Internal Standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (example):
-
Ranolazine: Q1: 428.2 -> Q3: 279.5[7]
-
d8-Internal Standard: Q1: 417.3 -> Q3: (Predicted major fragment)
-
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
The use of the d8-labeled internal standard is critical for compensating for matrix effects and ensuring the robustness of the assay.
-
Conclusion
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics, particularly for studies involving Ranolazine. Its stable isotopic label ensures that its chemical and physical behavior is nearly identical to the analyte of interest, while its mass difference allows for clear differentiation by mass spectrometry. The proposed synthesis and analytical protocols in this guide provide a solid foundation for its effective use as an internal standard, enabling the generation of high-quality, reliable data in regulated bioanalysis.
References
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Alentris Research Pvt. Ltd. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]
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Fuji, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]
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Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2017). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved January 3, 2026, from [Link]
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Scientific Research Publishing. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. [Link]
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Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Venkatasai Life Sciences. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]
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International Journal of Research in Pharmacy and Science. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]
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